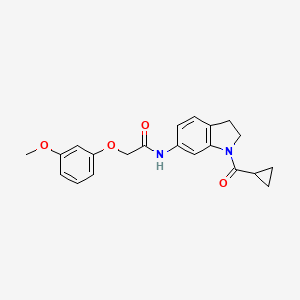

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide

CAS No.: 1060203-40-8

Cat. No.: VC11921119

Molecular Formula: C21H22N2O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060203-40-8 |

|---|---|

| Molecular Formula | C21H22N2O4 |

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(3-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C21H22N2O4/c1-26-17-3-2-4-18(12-17)27-13-20(24)22-16-8-7-14-9-10-23(19(14)11-16)21(25)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,22,24) |

| Standard InChI Key | KYCSNGHACAZDFV-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |

| Canonical SMILES | COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |

Introduction

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide is a novel organic compound with potential applications in medicinal chemistry. This compound combines structural features such as an indole ring, a cyclopropanecarbonyl group, and a methoxyphenoxyacetamide moiety. These components suggest potential biological activity, particularly in enzyme inhibition and therapeutic applications.

Synthesis

The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide involves multi-step organic reactions. Key steps include:

-

Formation of the Cyclopropanecarbonyl Group:

-

Reacting cyclopropanecarbonyl chloride with an indole derivative under basic conditions.

-

-

Attachment of the Methoxyphenoxyacetamide Moiety:

-

Coupling reactions using acetamide derivatives and phenolic compounds.

-

-

Optimization Conditions:

-

Reaction temperature, solvent choice (e.g., dichloromethane or ethanol), and catalysts are critical for yield and purity.

-

Enzyme Inhibition

The indole core and amide functionality are common in small molecule inhibitors that target enzymes like:

-

Enhancer of Zeste Homolog 2 (EZH2): Implicated in histone methylation and gene regulation, particularly in cancers.

Antitumor Potential

Compounds with similar structures have demonstrated:

-

Cytotoxic activity against cancer cell lines.

-

Ability to modulate epigenetic markers (e.g., H3K27me3).

Applications in Medicinal Chemistry

This compound's pharmacological potential lies in:

-

Epigenetic Modulation:

-

Targeting histone-modifying enzymes for cancer treatment.

-

-

Drug Development:

-

Serving as a lead compound for further optimization to enhance potency and selectivity.

-

Challenges

-

Lack of comprehensive experimental data on pharmacokinetics and toxicity.

Research Opportunities

Future studies should focus on:

-

In Vitro Evaluation:

-

Assessing enzyme inhibition profiles and cytotoxicity against tumor cell lines.

-

-

In Vivo Studies:

-

Testing efficacy in animal models to evaluate therapeutic potential.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume